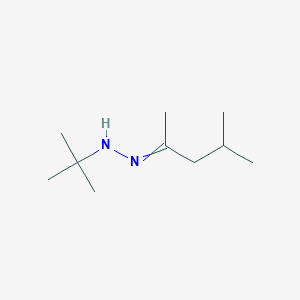
2-Pentanone, 4-methyl-, (1,1-dimethylethyl)hydrazone
Cat. No. B8371970
Key on ui cas rn:
32818-94-3
M. Wt: 170.30 g/mol
InChI Key: LUFLQNHYECGQNP-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03931143
Procedure details


Into a 5 liter, 4-neck round bottom flask equipped with a low temperature thermometer, a chlorine inlet tube, a mechanical stirrer, and a gas exit tube protected from the atmosphere with a CaCl2 tube, was added 510 grams (3.0 moles) of methyl isobutyl ketone t-butylhydrazone, 303.6 grams (3.0 moles) of triethylamine and 2400 ml of pentane. The contents were cooled to -15°C with a dry ice-isopropanol bath. Then with rapid stirring 213 grams (3.0 moles) of chlorine were passed into the reaction mixture as fast as it was possible to control the temperature at 5°C or below. After all of the chlorine had been added the reaction temperature was adjusted to -5°C to 0°C and the reaction mixture filtered to remove the triethylamine hydrochloride. The triethylamine hydrochloride filter cake was washed with fresh pentane and the filtrate added to the original pentane solution.
Name
methyl isobutyl ketone t-butylhydrazone
Quantity
510 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:5][N:6]=[C:7]([CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:8])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[Cl:20]Cl>CCCCC>[C:1]([N:5]=[N:6][C:7]([Cl:20])([CH2:9][CH:10]([CH3:12])[CH3:11])[CH3:8])([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
methyl isobutyl ketone t-butylhydrazone
|
|
Quantity
|
510 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)NN=C(C)CC(C)C
|
|
Name
|
|
|
Quantity
|
303.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2400 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
213 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-15 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 5 liter, 4-neck round bottom flask equipped with a low temperature thermometer, a chlorine inlet tube, a mechanical stirrer, and a gas exit tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
protected from the atmosphere with a CaCl2 tube
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 5°C or below
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was adjusted to -5°C to 0°C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction mixture filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the triethylamine hydrochloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The triethylamine hydrochloride filter cake
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with fresh pentane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate added to the original pentane solution
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)N=NC(C)(CC(C)C)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
